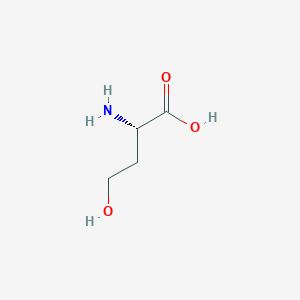

L-homoserine

描述

L-Homoserine is a non-proteinogenic amino acid with the chemical formula HO₂CCH(NH₂)CH₂CH₂OH. It is an intermediate in the biosynthesis of essential amino acids such as methionine, threonine, and isoleucine. This compound is structurally similar to serine but contains an additional methylene group in its backbone. This compound plays a crucial role in various metabolic pathways and has significant industrial and research applications.

准备方法

Synthetic Routes and Reaction Conditions: L-Homoserine can be synthesized through the reduction of aspartic acid via aspartate semialdehyde. The enzyme homoserine dehydrogenase, in association with NADPH, catalyzes the reversible reaction that interconverts L-aspartate-4-semialdehyde to this compound . Additionally, homoserine kinase and homoserine O-succinyltransferase use this compound as a substrate to produce phosphohomoserine and O-succinyl homoserine, respectively .

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation using engineered strains of Escherichia coli. By optimizing metabolic pathways and redox balance, high yields of this compound can be achieved. For instance, a redox balance route in Escherichia coli has been designed to produce this compound from glucose, resulting in a yield of 84.1 grams per liter with a productivity of 1.96 grams per liter per hour .

化学反应分析

Types of Reactions: L-Homoserine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form homoserine lactone.

Reduction: It can be reduced to form homoserine derivatives.

Substitution: this compound can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like acyl chlorides and alkyl halides are commonly used in substitution reactions.

Major Products:

Oxidation: Homoserine lactone.

Reduction: Various homoserine derivatives.

Substitution: Acylated and alkylated homoserine derivatives.

科学研究应用

Pharmaceutical Applications

L-homoserine serves as a precursor for the synthesis of essential amino acids such as L-threonine and L-methionine. These amino acids are crucial in pharmaceutical formulations and nutritional supplements. Recent studies have focused on enhancing the microbial production of this compound to improve yield efficiency.

Case Study: Enhanced Production in Escherichia coli

A study demonstrated a novel redox balance route for producing this compound from glucose in E. coli. By activating the glyoxylate shunt, researchers achieved a theoretical yield of 1.5 mol/mol of glucose without carbon loss, indicating potential for scalable fermentation processes .

| Parameter | Value |

|---|---|

| Microorganism | E. coli |

| Substrate | Glucose |

| Theoretical Yield | 1.5 mol/mol of glucose |

| Process Improvement | Glyoxylate shunt activation |

Agricultural Applications

This compound has been identified as a signaling molecule in plant growth and development. It mimics the effects of N-acyl homoserine lactones (AHLs), which are used by bacteria for quorum sensing.

Case Study: Plant Growth Modulation

Research showed that exposure to this compound resulted in a biphasic growth response in plants like Arabidopsis thaliana. Low concentrations promoted root elongation, while higher concentrations inhibited growth, suggesting its role as a growth regulator .

| Concentration (μM) | Effect on Root Growth |

|---|---|

| 0.1 | Increased elongation |

| 100 | Decreased elongation |

Biotechnological Applications

This compound is also utilized in biotechnological processes, particularly in the production of other amino acids and as a substrate for various enzymatic reactions.

Case Study: Enzymatic Conversion to L-Methionine

A novel enzyme capable of converting O-succinyl-L-homoserine to L-methionine was characterized from Thioalkalivibrio sulfidiphilus. The enzyme exhibited high activity and stability, making it suitable for large-scale production .

| Enzyme Source | Thioalkalivibrio sulfidiphilus |

|---|---|

| Reaction | O-succinyl-L-homoserine to L-methionine |

| Maximum Activity | 35°C at pH 6.5 |

| Yield | 42.63 g/L from 400 mM substrate |

Environmental Applications

This compound's role extends to environmental science, particularly in understanding bacterial communication and its impact on ecosystems.

Case Study: Bacterial Quorum Sensing

Research indicates that this compound can influence plant responses to bacterial AHL signals, thus playing a role in interspecies communication within ecosystems . This interaction highlights its potential as an eco-friendly biostimulant in agriculture.

作用机制

L-Homoserine exerts its effects through various biochemical pathways:

相似化合物的比较

Serine: Lacks the additional methylene group present in L-homoserine.

Threonine: An isomer of this compound.

Methionine: Synthesized from this compound through enzymatic reactions.

This compound’s unique structure and role in metabolic pathways make it a valuable compound in various scientific and industrial applications.

生物活性

L-homoserine is a non-canonical amino acid that plays significant roles in various biological processes across different organisms. Its biological activity has been studied extensively, revealing both beneficial and toxic effects depending on concentration and context. This article synthesizes current research findings, case studies, and data on the biological activity of this compound.

Overview of this compound

This compound is an intermediate in the biosynthesis of threonine, methionine, and isoleucine in microorganisms and plants. It is produced from aspartate through a series of enzymatic reactions. Understanding its biological activity is crucial for applications in biotechnology and medicine.

-

Inhibition of Growth :

- This compound exhibits growth-inhibitory effects on various microbial species, including Escherichia coli and Mycobacterium tuberculosis. In E. coli, it represses motility and branched-chain amino acid synthesis, leading to growth inhibition at concentrations as low as 10 mM .

- The toxicity mechanism may involve competition with leucine for tRNA aminoacylation, affecting protein synthesis fidelity . Furthermore, it inhibits NADP+-glutamate dehydrogenase activity by 50% at similar concentrations .

- Transcriptomic Changes :

-

Plant Responses :

- In plants, this compound has been shown to mimic the effects of bacterial N-acyl homoserine lactones (AHLs), which are known to influence plant growth and development. At low concentrations, it stimulates transpiration and root elongation; however, higher concentrations can inhibit growth by promoting ethylene production .

1. E. coli Metabolic Engineering

Research focused on enhancing this compound production in E. coli has led to significant findings:

- Strain modifications resulted in increased yields of this compound up to 5.52 g/L by optimizing transport systems and metabolic pathways .

- Targeted gene knockouts using CRISPR technology demonstrated that specific gene deletions could enhance production efficiency, indicating potential pathways for further engineering .

2. Toxicity in Yeasts

Studies on yeast strains such as Saccharomyces cerevisiae have shown that this compound toxicity can be alleviated by activating the proteasome or ubiquitin pathways. This suggests that this compound acts as a threonine analogue that inhibits essential growth proteins .

Data Table: Biological Effects of this compound

| Concentration (mM) | Organism | Effect | Mechanism/Notes |

|---|---|---|---|

| 0.1 | Arabidopsis thaliana | Increased root elongation | Stimulates transpiration |

| 10 | E. coli | Growth inhibition | Represses motility and amino acid synthesis |

| 100 | Arabidopsis thaliana | Decreased root elongation | Induces ethylene production |

| Varies | Mycobacterium tuberculosis | Toxicity observed | Proposed mechanism involves conversion to toxic metabolites |

属性

IUPAC Name |

(2S)-2-amino-4-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c5-3(1-2-6)4(7)8/h3,6H,1-2,5H2,(H,7,8)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKAUYVFTDYCKQA-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CO)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5075159 | |

| Record name | L-Homoserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | L-Homoserine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000719 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1000.0 mg/mL | |

| Record name | L-Homoserine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04193 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Homoserine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000719 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

672-15-1 | |

| Record name | L-Homoserine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=672-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Homoserine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000672151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Homoserine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04193 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Homoserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-homoserine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.538 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HOMOSERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KA95X0IVO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | L-Homoserine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000719 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

203 °C | |

| Record name | L-Homoserine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04193 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Homoserine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000719 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。